molecular formula C14H6F6O2 B6404396 3-(2,4,6-Trifluorophenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1262008-75-2

3-(2,4,6-Trifluorophenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6404396
CAS RN: 1262008-75-2
M. Wt: 320.19 g/mol
InChI Key: XBIHYUDSKWMMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4,6-Trifluorophenyl)-5-trifluoromethylbenzoic acid (TFTMBA) is a trifluoromethylated aromatic compound that has been used in a variety of scientific research applications. TFTMBA is a highly functionalized compound with a wide range of potential uses, from pharmaceuticals to biochemistry. In

Scientific Research Applications

3-(2,4,6-Trifluorophenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications, including pharmaceuticals, biochemistry, and materials science. In pharmaceuticals, 3-(2,4,6-Trifluorophenyl)-5-trifluoromethylbenzoic acid, 95% has been used as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In biochemistry, 3-(2,4,6-Trifluorophenyl)-5-trifluoromethylbenzoic acid, 95% has been used as a substrate for the production of cyclic dipeptides, which are important in the synthesis of antibiotics. In materials science, 3-(2,4,6-Trifluorophenyl)-5-trifluoromethylbenzoic acid, 95% has been used as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trifluorophenyl)-5-trifluoromethylbenzoic acid, 95% is not fully understood, but it is believed to be related to its ability to interact with proteins. Specifically, 3-(2,4,6-Trifluorophenyl)-5-trifluoromethylbenzoic acid, 95% is believed to interact with the active sites of cytochrome P450 enzymes, which are involved in the metabolism of drugs. This interaction is thought to inhibit the enzyme activity, thereby preventing the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,4,6-Trifluorophenyl)-5-trifluoromethylbenzoic acid, 95% have not been extensively studied. However, it is known that 3-(2,4,6-Trifluorophenyl)-5-trifluoromethylbenzoic acid, 95% is an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 3-(2,4,6-Trifluorophenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have a mild cytotoxic effect in some cell lines, but this effect is not believed to be significant.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2,4,6-Trifluorophenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments include its low cost, its availability, and its stability. 3-(2,4,6-Trifluorophenyl)-5-trifluoromethylbenzoic acid, 95% is also easy to handle and is non-toxic, making it a safe and convenient compound to use in laboratory experiments. However, 3-(2,4,6-Trifluorophenyl)-5-trifluoromethylbenzoic acid, 95% does have some limitations, such as its relatively low solubility in water and its relatively low reactivity.

Future Directions

There are a number of potential future directions for the use of 3-(2,4,6-Trifluorophenyl)-5-trifluoromethylbenzoic acid, 95%. One potential application is in the development of new drugs and drug delivery systems. 3-(2,4,6-Trifluorophenyl)-5-trifluoromethylbenzoic acid, 95% could be used as an inhibitor of cytochrome P450 enzymes, or as a substrate for the production of new drugs. In addition, 3-(2,4,6-Trifluorophenyl)-5-trifluoromethylbenzoic acid, 95% could be used in the development of new materials, such as polymers and other materials. Finally, 3-(2,4,6-Trifluorophenyl)-5-trifluoromethylbenzoic acid, 95% could be used in the development of new biochemical and physiological assays to better understand the biochemical and physiological effects of 3-(2,4,6-Trifluorophenyl)-5-trifluoromethylbenzoic acid, 95%.

Synthesis Methods

3-(2,4,6-Trifluorophenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized via several different methods. The most common method is the reaction of 2,4,6-trifluorobenzoic acid with trifluoromethanesulfonic acid. This reaction is conducted in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as a palladium or a platinum catalyst. The reaction is typically conducted at room temperature, but can also be conducted at higher temperatures. The reaction is then quenched with water, and the product is isolated by extraction with ethyl acetate.

properties

IUPAC Name

3-(trifluoromethyl)-5-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F6O2/c15-9-4-10(16)12(11(17)5-9)6-1-7(13(21)22)3-8(2-6)14(18,19)20/h1-5H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIHYUDSKWMMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690582
Record name 2',4',6'-Trifluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262008-75-2
Record name 2',4',6'-Trifluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.